MSX-122, chemically known as N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine [], is a novel small molecule identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This receptor plays a crucial role in cancer metastasis by mediating the homing of tumor cells to distant organ sites []. MSX-122 exhibits unique properties compared to other reported CXCR4 antagonists, particularly its inability to mobilize stem cells, which may offer a safer profile for long-term blockade of metastasis [].
MSX-122 acts as a partial antagonist of CXCR4, binding to the receptor and blocking the interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1/CXCL12) [, , ]. This interaction is crucial for tumor cell migration, invasion, and survival, particularly in the context of metastasis [, ]. By disrupting the CXCL12/CXCR4 axis, MSX-122 inhibits these processes, effectively suppressing tumor growth and spread [, , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: